[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](2-thienylmethyl)amine
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Overview
Description
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine is a complex organic compound that features a sulfonyl group attached to a dichloromethoxyphenyl ring and a thienylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl sulfonyl chloride. This intermediate is then reacted with 2-thienylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2,5-Dichloro-4-methoxyphenyl)sulfonylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity and function. Additionally, the compound’s aromatic rings can participate in π-π interactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dichloro-4-methoxyphenyl)sulfonylamine: shares similarities with other sulfonyl-containing compounds such as sulfonamides and sulfones.
Thiazole-based compounds: These compounds also contain sulfur and nitrogen atoms and are used in various medicinal applications.
Indole derivatives: These compounds have a similar aromatic structure and are widely studied for their biological activities.
Uniqueness
The uniqueness of (2,5-Dichloro-4-methoxyphenyl)sulfonylamine lies in its combination of a dichloromethoxyphenyl ring with a thienylmethylamine moiety, providing a distinct set of chemical and physical properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3S2/c1-18-11-5-10(14)12(6-9(11)13)20(16,17)15-7-8-3-2-4-19-8/h2-6,15H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUDLYHGEKCOIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CS2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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